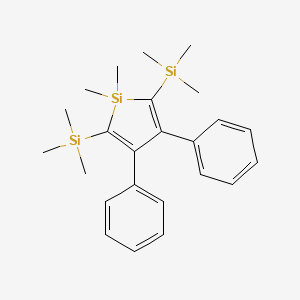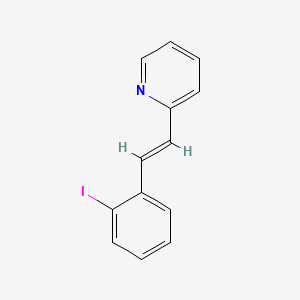
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- is an organic compound with the molecular formula C₁₃H₁₀IN It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound is characterized by the presence of an iodine atom attached to a phenyl group, which is further connected to a pyridine ring through an ethenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield derivatives with different functional groups.
科学研究应用
Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The ethenyl linkage and iodine atom play crucial roles in determining the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Pyridine, 2-(2-(2-bromophenyl)ethenyl)-, (E)-: Similar structure but with a bromine atom instead of iodine.
Pyridine, 2-(2-(2-chlorophenyl)ethenyl)-, (E)-: Similar structure but with a chlorine atom instead of iodine.
Pyridine, 2-(2-(2-fluorophenyl)ethenyl)-, (E)-: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Pyridine, 2-(2-(2-iodophenyl)ethenyl)-, (E)- imparts unique chemical properties, such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs
属性
CAS 编号 |
76293-41-9 |
|---|---|
分子式 |
C13H10IN |
分子量 |
307.13 g/mol |
IUPAC 名称 |
2-[(E)-2-(2-iodophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10IN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |
InChI 键 |
WRQGEDHMZRDHGA-CMDGGOBGSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)I |
规范 SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


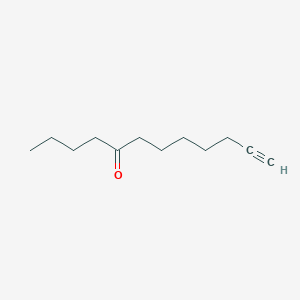

![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

![3,5-Dichloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14433126.png)
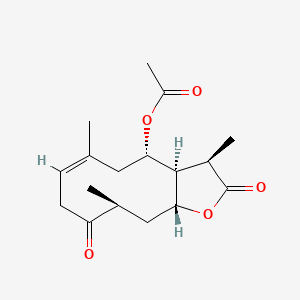
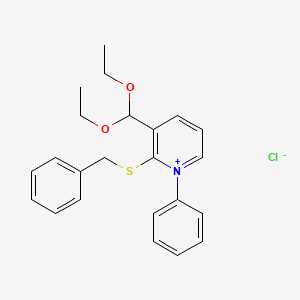


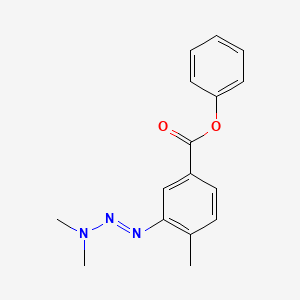
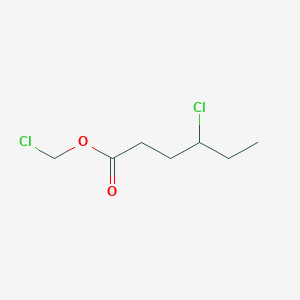
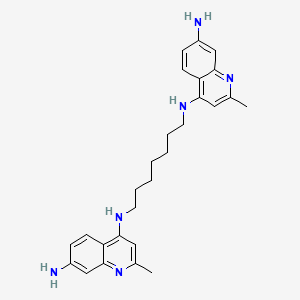
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
